![molecular formula C8H14O3 B2490354 4-[(Oxiran-2-yl)methyl]oxan-4-ol CAS No. 2060026-81-3](/img/structure/B2490354.png)

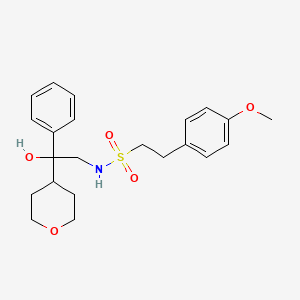

4-[(Oxiran-2-yl)methyl]oxan-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-[(Oxiran-2-yl)methyl]oxan-4-ol and related compounds involves various catalytic and oxidative processes. For instance, palladium-catalyzed synthesis allows for the oxidative cyclization and alkoxy carbonylation of 4-yn-1-ols, leading to the formation of tetrahydrofurans and methoxy-methyltetrahydrofurans under specific conditions (Gabriele et al., 2000). These methods highlight the versatility and efficiency of modern synthetic approaches in generating complex oxirane-based structures.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through X-ray crystallography, revealing detailed insights into their crystalline forms. For example, the crystal structure of 4-(oxiran-2-ylmethoxy) benzoic acid was determined, showcasing the compound's arrangement in the crystal lattice and providing foundational knowledge for understanding its chemical behavior and reactivity (Obreza & Perdih, 2012).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. The carbonylation of alkynyl oxiranes, for example, leads to the synthesis of 5-hydroxy-2,3-dienoate esters and 2,3-dihydrofuran-3-ol derivatives, showcasing the compound's versatility in forming diverse molecular structures (Piotti & Alper, 1997).

Scientific Research Applications

Comparative Biokinetics and Metabolism of Pure Monomeric, Dimeric, and Polymeric Flavan-3-ols:

- Study Overview: This study delves into the metabolic fate of flavan-3-ols, focusing on monomeric, dimeric, and polymeric procyanidins in humans. The metabolites were assessed in blood, urine, and feces.

- Findings: The research highlights that monomer units were not detectable in plasma or urine after intake of dimeric and polymeric procyanidins. It emphasizes the variation in metabolite formation based on individual differences and the degree of polymerization of flavan-3-ols.

- Significance: The study contributes to understanding the metabolic pathways and bioavailability of these polyphenols in human nutrition (Wiese et al., 2015).

Oxidative Stress and Malaria Pathogenesis

Role of the Lipoperoxidation Product 4-Hydroxynonenal in the Pathogenesis of Severe Malaria Anemia and Malaria Immunodepression:

- Study Overview: This review explores the significant impact of oxidative stress in severe malaria complications, with a focus on 4-hydroxynonenal (4-HNE), a lipoperoxidation product.

- Findings: It discusses the role of 4-HNE in severe malaria, particularly in complications like malaria anemia and immunodepression. 4-HNE's interaction with proteins, DNA, and phospholipids, and its regulatory capacity at low concentrations are pivotal aspects.

- Significance: The insights offer a deeper understanding of the pathogenic mechanisms and potential therapeutic targets for severe malaria (Schwarzer et al., 2015).

Environmental Chemistry and Soil Science

Factors Modifying the Structural Configuration of Oxyanions and Organic Acids Adsorbed on Iron (Hydr)oxides in Soils:

- Study Overview: This review covers the factors influencing the structural configuration of oxyanions and organic acids on iron oxides and hydroxides in soils, pivotal in environmental chemistry and soil science.

- Findings: The study details how parameters like surface loading, pH, and competing ions affect the sorption and configuration of these compounds on soil minerals.

- Significance: The research provides essential information for environmental management and soil remediation strategies (Han et al., 2020).

Synthesis and Application of Epoxy Monomers

Vegetable Oil-derived Epoxy Monomers and Polymer Blends: A Comparative Study with Review:

- Study Overview: This study emphasizes the synthesis of glycidyl esters from soybean and linseed oils, comparing them with commercial epoxidized oils regarding reactivity and viscosity.

- Findings: The research underlines the properties of these epoxidized fatty acids and their performance in thermosetting resins, showcasing improvements in compatibility, intermolecular crosslinking, and mechanical strength.

- Significance: This study sheds light on the use of renewable sources for producing structural materials, providing valuable insights for industrial applications and environmental sustainability (Wang & Schuman, 2013).

Mechanism of Action

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

properties

IUPAC Name |

4-(oxiran-2-ylmethyl)oxan-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-8(5-7-6-11-7)1-3-10-4-2-8/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRMJNVQRFMHEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2490272.png)

![2-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2490274.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2490279.png)

![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)

![N-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]prop-2-enamide](/img/structure/B2490287.png)

![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)

![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)

![5-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2490293.png)

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)